KDR-in-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25N3O3/c1-26(9-11-28-2)10-12-29-18-7-8-21-17(13-18)15-22(24-21)19-14-16-5-3-4-6-20(16)25-23(19)27/h3-8,13-15,24H,9-12H2,1-2H3,(H,25,27) |
InChI Key |
IVKQYQMLUAZKPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Molecular and Cellular Biology of Kdr/vegfr2
Structural and Functional Characterization of KDR/VEGFR2
KDR/VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Its proper function is essential for development and tissue repair, while its dysregulation is a hallmark of various pathologies, including cancer.
KDR/VEGFR2 Receptor Domain Architecture and Binding Sites
The KDR/VEGFR2 protein is a transmembrane receptor characterized by a modular architecture. The extracellular region is composed of seven immunoglobulin (Ig)-like domains. These domains are crucial for ligand binding and receptor dimerization. Specifically, the second and third Ig-like domains constitute the primary binding site for its main ligand, Vascular Endothelial Growth Factor A (VEGF-A). The fourth to seventh Ig-like domains are also thought to play a role in the stabilization of the receptor dimer.
Following the extracellular domain is a single transmembrane helix, which anchors the receptor in the cell membrane. The intracellular portion of the receptor contains a juxtamembrane domain, a kinase domain that is interrupted by a kinase insert, and a C-terminal tail. The kinase domain is responsible for the receptor's enzymatic activity, phosphorylating specific tyrosine residues on itself and other downstream signaling proteins.
Ligand-Induced Dimerization and Autophosphorylation Mechanisms of KDR/VEGFR2
In its inactive state, KDR/VEGFR2 exists as a monomer on the cell surface. The binding of a dimeric VEGF-A ligand to the extracellular Ig-like domains induces a conformational change that promotes the formation of a receptor homodimer. This dimerization brings the intracellular kinase domains of the two receptor molecules into close proximity.
This proximity facilitates a process called trans-autophosphorylation, where the kinase domain of one receptor phosphorylates specific tyrosine residues on the activation loop of the partner receptor. This initial phosphorylation event fully activates the kinase domains, leading to the subsequent phosphorylation of additional tyrosine residues within the juxtamembrane, kinase insert, and C-terminal domains of the receptor. These phosphorylated tyrosine residues then serve as docking sites for various intracellular signaling proteins, initiating a cascade of downstream signals.
Intracellular Signal Transduction Cascades Propagated by KDR/VEGFR2
The activation of KDR/VEGFR2 triggers a complex network of intracellular signaling pathways that ultimately orchestrate cellular responses such as proliferation, migration, survival, and permeability. Three major signaling cascades are prominently activated downstream of KDR/VEGFR2.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Upon KDR/VEGFR2 activation, the phosphorylated tyrosine residues serve as docking sites for adaptor proteins like Grb2 and Shc. These adaptors recruit the guanine (B1146940) nucleotide exchange factor SOS, which in turn activates the small GTPase Ras. Activated Ras then initiates a kinase cascade, sequentially activating Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Activation
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and metabolism. Activated KDR/VEGFR2 can recruit and activate the p85 regulatory subunit of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and PDK1 at the cell membrane. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth.
Phospholipase C-Protein Kinase C (PLC-PKC) Pathway Signaling
The PLC-PKC pathway plays a significant role in mediating VEGF-induced increases in vascular permeability and cell migration. Phosphorylated tyrosine residues on the activated KDR/VEGFR2 recruit and activate Phospholipase C gamma (PLCγ). Activated PLCγ cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to changes in the cytoskeleton, increased vascular permeability, and modulation of other signaling pathways, including the MAPK/ERK cascade.
Activation of Downstream Effectors and Protein Interaction Networks
Upon binding of its ligands, such as Vascular Endothelial Growth Factor (VEGF), the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), undergoes dimerization and autophosphorylation on specific tyrosine residues. This activation initiates a cascade of intracellular signaling events by recruiting and activating a host of downstream effector proteins. The receptor's phosphorylated sites serve as docking platforms for proteins containing SH2 (Src Homology 2) or other phosphotyrosine-binding domains, leading to the activation of multiple signaling pathways crucial for endothelial cell function.
Key signaling cascades activated by KDR/VEGFR2 include:
PLCG1 Pathway: Phospholipase C gamma 1 (PLCG1) is recruited to the phosphorylated Tyr1175 residue on KDR/VEGFR2. This interaction leads to the activation of PLCG1, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), subsequently triggering the Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation. IP3 stimulates the release of intracellular calcium, which is essential for various VEGF-A-induced signaling events.
PI3K/AKT Pathway: The regulatory subunit of Phosphatidylinositol 3-kinase (PIK3R1) is phosphorylated and activated by KDR/VEGFR2, initiating the PI3K/AKT signaling pathway. This pathway is a major regulator of cell survival, proliferation, and permeability. Activated AKT phosphorylates and activates endothelial nitric oxide synthase (eNOS or NOS3), leading to the production of nitric oxide (NO), a key mediator of vasodilation and vascular permeability. The PI3K/AKT pathway is critical for the survival signals mediated by KDR/VEGFR2.
PTK2/FAK1 and SRC Family Kinases: KDR/VEGFR2 activation leads to the phosphorylation and activation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase 1 (FAK1). This process is crucial for cell migration and the reorganization of the actin cytoskeleton. The activation can be mediated through the recruitment of adaptor proteins like SHB or through the involvement of SRC family kinases such as SRC and FYN. Phosphorylation at Tyr1214 is particularly important for the recruitment and activation of FYN. The SRC family kinases, in turn, can further phosphorylate FAK, amplifying the signal for cell migration.
p38 MAPK and mTOR Pathways: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical downstream target. The adaptor protein NCK1 binds to phosphorylated Tyr1214, which, along with FYN, leads to the activation of the SAPK2/p38 pathway, promoting endothelial cell migration and stress fiber formation. In some cellular contexts, KDR/VEGFR2 activation can also stimulate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.
The following table summarizes the key downstream effectors and their roles in KDR/VEGFR2 signaling.
| Effector Protein | KDR/VEGFR2 Interaction Site | Primary Downstream Pathway | Key Cellular Function(s) | Reference |
|---|---|---|---|---|
| PLCG1 | pTyr1175 | PKC/MAPK, Ca2+ mobilization | Proliferation, Permeability | |
| PIK3R1 | Multiple sites | PI3K/AKT | Survival, Proliferation, Permeability | |
| PTK2/FAK1 | Indirect (via SHB, SRC) | Focal Adhesion Signaling | Migration, Cytoskeleton Reorganization | |
| NOS3 (eNOS) | Indirect (via AKT) | Nitric Oxide Production | Vasodilation, Permeability | |
| FYN | pTyr1214 | p38 MAPK | Migration, Stress Fiber Formation | |
| NCK1 | pTyr1214 | p38 MAPK | Migration, Cytoskeleton Reorganization | |
| SRC | Multiple sites | FAK, PI3K/AKT | Migration, Proliferation | |
| mTOR | Indirect (via PI3K/AKT) | Protein Synthesis | Cell Growth, Proliferation | |
| p38 | Indirect (via FYN, NCK1) | MAPK Cascade | Migration, Inflammation |
KDR/VEGFR2 Interactions with Regulatory Proteins
The signaling output of KDR/VEGFR2 is finely tuned by a complex network of interactions with various regulatory proteins. These proteins can modulate receptor activity, trafficking, and signal duration.
Key regulatory interactions include:
Adaptor and Scaffolding Proteins: Growth factor receptor-bound protein 2 (GRB2) is a well-known adaptor that can bind to KDR/VEGFR2, linking the receptor to the Ras/MAPK pathway. SH2D2A (also known as TSAD) interacts with phosphorylated Tyr951 and is involved in actin cytoskeleton reorganization.
Modulators of Receptor Activity: The interaction with CCDC88A (also known as GIV) requires autophosphorylation of the KDR/VEGFR2 C-terminal region and modulates downstream signaling. Disabled-2 interacting protein (DAB2IP) preferentially binds to the active, tyrosine-phosphorylated form of KDR/VEGFR2, leading to the inhibition of its activity during the late phase of the VEGF response. The protein tyrosine phosphatase PTPRB dephosphorylates KDR/VEGFR2, acting as a negative regulator.
Proteins Involved in Trafficking and Degradation: Casitas B-lineage lymphoma (CBL), an E3 ubiquitin ligase, interacts with KDR/VEGFR2, promoting its ubiquitination and subsequent degradation, which is a key mechanism for signal termination. Programmed cell death 6 (PDCD6) is another interacting partner that can influence receptor fate. Myoferlin (MYOF) has also been shown to interact with KDR/VEGFR2.
Interactions with Other Membrane Proteins: KDR/VEGFR2 interacts with Basigin (BSG) and the copper transporter SLC31A1. The interaction with SLC31A1 is induced by VEGFA and leads to the co-internalization of both proteins, which is important for activating downstream signaling in endothelial cells.
Viral Protein Interactions: The Human Immunodeficiency Virus-1 (HIV-1) Tat protein can directly bind to KDR/VEGFR2 with high affinity, mimicking VEGF and activating its downstream signaling pathways. This interaction is thought to contribute to the increased angiogenesis observed in some AIDS-related pathologies, such as Kaposi's sarcoma.
The following table summarizes the interactions between KDR/VEGFR2 and its key regulatory proteins.
| Regulatory Protein | Function/Role | Reference |
|---|---|---|
| CCDC88A/GIV | Modulates downstream signaling | |
| BSG | Membrane protein interaction | |
| SLC31A1 | Mediates co-internalization and signaling | |
| HIV-1 Tat | Viral mimic of VEGF, activates receptor | |
| DAB2IP | Inhibits receptor activity (late phase) | |
| SH2D2A/TSAD | Actin cytoskeleton reorganization | |
| GRB2 | Adaptor protein, links to MAPK pathway | |
| MYOF | Interacting partner | |
| CBL | E3 ubiquitin ligase, promotes degradation | |
| PDCD6 | Interacting partner, influences receptor fate |
Regulation of KDR/VEGFR2 Expression and Receptor Activity
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The expression of KDR/VEGFR2 is tightly controlled at both the transcriptional and post-transcriptional levels to ensure appropriate angiogenic responses.
Transcriptional Regulation: The promoter region of the KDR gene contains binding sites for several transcription factors. The Sp family of transcription factors (Sp1, Sp3, and Sp4) plays a critical role in driving the basal expression of KDR/VEGFR2 in pancreatic cancer cells and endothelial cells. These proteins bind to GC-rich regions in the proximal promoter. The transcription factor TFII-I also enhances KDR/VEGFR2 transcription by binding to both an initiator (Inr) element and upstream E-box regulatory elements. Interestingly, KDR/VEGFR2 itself can translocate to the nucleus and bind to its own promoter, suggesting a positive feedback loop where the receptor participates in regulating its own transcription. This nuclear KDR/VEGFR2 interacts with Sp1 to activate transcription. Polymorphisms in the promoter region, such as rs2071559, can affect transcription factor binding and alter KDR expression levels.
Post-Transcriptional Regulation: After transcription, KDR/VEGFR2 levels are further regulated. Protein kinase C (PKC) isoforms have opposing effects on KDR/VEGFR2 expression; PKCε positively regulates VEGFR2 expression and activation, while PKCα has a negative effect. Post-transcriptionally, receptor levels are controlled through ubiquitination and subsequent proteasomal or lysosomal degradation. The E3 ubiquitin ligase c-Cbl and the β-transducin repeat-containing protein (β-TrCP1) are key players in marking the receptor for degradation, thereby controlling the amount of receptor available at the cell surface.
Hypoxia-Induced KDR/VEGFR2 Upregulation and Functional Consequences
Hypoxia, or low oxygen tension, is a potent stimulus for angiogenesis. This is achieved not only by increasing the expression of the ligand VEGF but also by upregulating its receptor, KDR/VEGFR2, on endothelial cells. Studies have shown that exposing human umbilical vein endothelial cells to hypoxic conditions (e.g., 2% O2) leads to an increase in KDR/VEGFR2 protein levels. This upregulation is reversible and appears to be regulated at a post-transcriptional level.
The functional consequence of this upregulation is an enhanced sensitivity of endothelial cells to VEGF. Under hypoxic conditions, the increased number of KDR/VEGFR2 receptors leads to elevated tyrosine phosphorylation of the receptor upon VEGF stimulation, amplifying downstream signaling. This sensitizes the endothelium to the pro-angiogenic signals present in the ischemic microenvironment, promoting endothelial cell mitogenicity and facilitating the formation of new blood vessels to restore oxygen supply. This coordinated upregulation of both ligand and receptor by hypoxia creates a powerful pro-angiogenic feedback system.
Internal and External Autocrine KDR/VEGFR2 Signaling Loops
In addition to the classical paracrine signaling, where VEGF secreted by one cell acts on KDR/VEGFR2 on a neighboring endothelial cell, autocrine signaling loops are also critical. In an autocrine loop, a cell produces VEGF that then acts on KDR/VEGFR2 receptors on its own surface. Such loops have been identified in endothelial cells and certain types of leukemia cells.
These autocrine loops can be categorized as external or internal (intracrine):
External Autocrine Loop: In this pathway, VEGF is secreted from the cell and binds to KDR/VEGFR2 on the cell surface. This external stimulation can be blocked by anti-VEGF antibodies. In some leukemia cells, this external loop has been shown to promote the nuclear translocation of KDR and the activation of NF-κB.
Internal (Intracrine) Autocrine Loop: Evidence suggests that VEGF can also act on KDR/VEGFR2 receptors within the cell, prior to secretion. This intracellular activation of the receptor is not susceptible to extracellular inhibitors like anti-VEGF antibodies but can be blocked by small molecule tyrosine kinase inhibitors that penetrate the cell. This internal loop is crucial for mediating survival signals, primarily through the constitutive activation of the PI3K/AKT and MAPK/Erk pathways.
These distinct autocrine loops regulate different cellular functions, with the internal loop being particularly important for cell survival. Targeting both the external (paracrine and autocrine) and internal signaling pathways may be necessary for effective therapeutic strategies in diseases driven by these loops.
KDR/VEGFR2 in Endothelial Cell Processes
KDR/VEGFR2 is the primary mediator of VEGF-driven responses in endothelial cells, playing a central role in vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the sprouting of new vessels from pre-existing ones). Its activation governs a wide array of fundamental endothelial cell processes:
Proliferation and Survival: Activation of KDR/VEGFR2 is a potent mitogenic signal for endothelial cells, primarily driven by the PLCγ/PKC/MAPK and PI3K/AKT pathways. The PI3K/AKT pathway is also the main conduit for the strong pro-survival and anti-apoptotic effects of VEGF, which are essential for maintaining vascular integrity.
Migration and Chemotaxis: KDR/VEGFR2 signaling is essential for guiding endothelial cell migration toward an angiogenic stimulus. This is mediated by pathways involving PTK2/FAK1, SRC, and the p38 MAPK cascade, which collectively regulate the dynamic reorganization of the actin cytoskeleton, formation of focal adhesions, and cell motility.
Vascular Permeability: VEGF is also known as Vascular Permeability Factor (VPF). KDR/VEGFR2 activation increases the permeability of blood vessels, a critical step in angiogenesis that allows plasma proteins to leak into the extravascular space, forming a provisional matrix for migrating endothelial cells. This effect is largely mediated by the activation of eNOS and the subsequent production of nitric oxide, as well as signaling through the PLCγ pathway.
Tubular Morphogenesis and Sprouting: Beyond simple proliferation and migration, KDR/VEGFR2 signaling orchestrates the complex process of endothelial cells organizing into three-dimensional tubular structures that form the lumen of new blood vessels.
Endothelial Cell Proliferation and Migration Regulatory Roles
The activation of KDR/VEGFR2 by its ligand, VEGF-A, is a primary driver of endothelial cell proliferation and migration, two fundamental processes in angiogenesis. nih.govresearchgate.net Upon VEGF-A binding, KDR undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. nih.gov This phosphorylation initiates a cascade of intracellular signaling events.
One of the major pathways activated is the phospholipase C-γ (PLC-γ)–protein kinase C (PKC)–Raf–mitogen-activated protein (MAP) kinase pathway, which is crucial for stimulating endothelial cell proliferation. nih.gov Specifically, the autophosphorylation of tyrosine residue Y1175 on KDR is essential for the activation of PLC-γ and subsequent DNA synthesis in vascular endothelial cells. nih.gov
Endothelial cell migration is a complex process regulated by multiple signaling pathways downstream of KDR activation. The activation of RhoA and Rac1, small GTPases, is required for KDR-mediated migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, the phosphorylation of p38 MAP kinase is a key signaling component in VEGF-mediated endothelial cell migration. aacrjournals.org
While detailed studies specifically investigating the effect of KDR-in-4 on endothelial cell proliferation and migration are not extensively available in peer-reviewed literature, its potent inhibitory action on KDR suggests it would significantly disrupt these critical angiogenic processes. This compound is a potent inhibitor of KDR/VEGFR2 with an IC50 of 7 nM. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by half.
| Compound | Target | IC50 |
|---|---|---|
| This compound | KDR/VEGFR2 | 7 nM |
Modulation of Vascular Permeability
VEGF was initially identified as a vascular permeability factor due to its potent ability to induce leakage from blood vessels. oup.com The binding of VEGF to KDR on endothelial cells is the primary mediator of this effect. researchgate.netahajournals.org KDR activation leads to an increase in vascular permeability through several mechanisms, including the activation of endothelial nitric oxide synthase (eNOS) and the phosphorylation of components of endothelial cell junctions, such as VE-cadherin.
The precise mechanisms by which this compound modulates vascular permeability have not been detailed in available scientific publications. However, its efficacy in animal models of ocular diseases characterized by vascular leakage provides strong evidence of its ability to counteract VEGF-induced hyperpermeability. In a rat model of choroidal neovascularization (CNV), a condition associated with leaky blood vessels in the eye, this compound demonstrated a significant, dose-dependent reduction in lesion size. medchemexpress.com Similarly, in a rat model of oxygen-induced retinopathy (OIR), another condition involving pathological vessel growth and leakage, this compound also showed a substantial reduction in neovascularization. medchemexpress.com
| Animal Model | Effect of this compound |
|---|---|
| Rat Choroidal Neovascularization (CNV) | Dose-dependent reduction in lesion size |
| Rat Oxygen-Induced Retinopathy (OIR) | Significant reduction in neovascularization |
These findings in preclinical models suggest that by potently inhibiting KDR, this compound effectively blocks the downstream signaling that leads to increased vascular permeability.
Kdr/vegfr2 in Pathophysiological Research Models
Role of KDR/VEGFR2 in Angiogenesis and Vascular Development Studies
KDR/VEGFR2 is a principal mediator of the effects of Vascular Endothelial Growth Factor A (VEGFA), a crucial factor in both developmental and pathological angiogenesis nih.govspandidos-publications.comaacrjournals.org. The receptor is predominantly expressed on endothelial cells, where its activation by VEGF ligands, particularly VEGFA, triggers downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and the formation of new blood vessels nih.govspandidos-publications.comaacrjournals.orgresearchgate.netaacrjournals.org.
Studies in model organisms like zebrafish have highlighted the essential role of KDR/VEGFR2 orthologues (Kdra and Kdrb) in vascular development frontiersin.orgashpublications.org. Morpholino-mediated knockdown of these genes in zebrafish embryos leads to defects in angiogenesis, demonstrating their necessity for proper circulatory system formation ashpublications.org. Furthermore, research indicates that the interplay between KDR/VEGFR2 and other signaling pathways, such as Notch, is vital for proper angiogenic sprouting and the differentiation of endothelial tip and stalk cells frontiersin.org. Live imaging studies in zebrafish expressing calcium indicators in endothelial cells have shown that dynamic calcium oscillations, indicative of Vegfa/Kdr/Kdrl signaling, occur in actively budding endothelial cells, suggesting this pathway serves as a sensor for angiogenic signals frontiersin.org.
Investigations of KDR/VEGFR2 in Neoplastic Processes
KDR/VEGFR2 is extensively investigated in the context of neoplastic processes due to the critical dependence of tumor growth and metastasis on the formation of new blood vessels (angiogenesis) aacrjournals.orgscirp.orgnih.gov. Elevated expression of VEGF and its receptor VEGFR2 is frequently observed in various tumors, supporting intratumoral angiogenesis and facilitating tumor progression scirp.orgaacrjournals.org.
Mechanisms of Tumor Angiogenesis Facilitated by KDR/VEGFR2
Tumor angiogenesis is a complex process significantly driven by the VEGF/KDR/VEGFR2 signaling pathway nih.govresearchgate.net. Upon binding of VEGF to KDR/VEGFR2 on endothelial cells, the receptor undergoes dimerization and autophosphorylation, activating intracellular tyrosine kinase cascades nih.govnih.gov. These cascades include the activation of pathways such as PI3K/Akt and MAPK, which are crucial for promoting endothelial cell proliferation, migration, and survival, all essential steps in the formation of new tumor vessels nih.govnih.gov.
VEGF, acting through KDR/VEGFR2, also contributes to the remodeling of the extracellular matrix, a necessary process for endothelial cells to invade surrounding tissues during angiogenesis nih.gov. This involves stimulating the production of enzymes like urokinase-like plasminogen activator (uPA) nih.gov. The KDR/VEGFR2 pathway has also been shown to enhance the expression of hypoxia-inducible factor (HIF), which in turn can further stimulate VEGF expression, creating a positive feedback loop that promotes angiogenesis nih.govaacrjournals.org.
KDR/VEGFR2 Correlation with Tumor Progression and Metastasis in Preclinical Models
Preclinical models have provided substantial evidence for the correlation between KDR/VEGFR2 activity and tumor progression and metastasis atlasgeneticsoncology.orgdovepress.com. High expression of VEGF and VEGFR2 is associated with increased tumor growth and metastatic potential scirp.orgaacrjournals.org. Inhibition of VEGF/VEGFR2 signaling has been shown to suppress tumor growth in various preclinical models spandidos-publications.com.
Studies investigating KDR/VEGFR2 in preclinical models of Non-Small Cell Lung Cancer (NSCLC) have demonstrated that KDR amplification can be associated with increased invasiveness aacrjournals.orgnih.govresearchgate.net. Furthermore, VEGFR2 expression by breast tumor cells has been correlated with increased lymph node metastasis atlasgeneticsoncology.org. In colorectal cancer, overexpression of KDR has been observed in metastatic disease dovepress.com. These findings underscore the role of KDR/VEGFR2 in facilitating the spread of cancer cells.
KDR/VEGFR2 Gene Amplification and Signaling Pathway Activation in Cancer Cell Lines (e.g., NSCLC, Glioblastoma, Ovarian Cancer, ESCC)
Gene amplification of KDR/VEGFR2 and subsequent activation of its signaling pathway have been observed in various cancer cell lines, contributing to aggressive tumor phenotypes scirp.orgatlasgeneticsoncology.orgresearchgate.net.
In NSCLC cell lines, KDR copy number gains (CNGs) are associated with increased expression of VEGFR2 and activation of downstream pathways like mTOR and p38 MAPK upon VEGF stimulation aacrjournals.orgaacrjournals.orgnih.govresearchgate.net. These alterations can promote tumor cell migration and invasiveness nih.gov. KDR CNGs in NSCLC cell lines have also been linked to increased levels of nuclear HIF-1α and in vitro resistance to platinum chemotherapy aacrjournals.org.
Amplification of the KDR gene has also been reported in glioblastoma nih.govnih.govmdpi.com. Functionally active VEGFR2 is present on ovarian cancer cells, and VEGF-targeted therapies have shown antitumor activity in preclinical models, likely impacting both tumor and endothelial cells nih.govmdpi.com. In Esophageal Squamous Cell Carcinoma (ESCC), KDR has been reported to be upregulated and acts as an oncogene, with high positive expression observed nih.gov.
KDR/VEGFR2 in Specific Cancer Research Areas (e.g., Colorectal Cancer, Lung Cancer, Esophageal Squamous Cell Carcinoma, Acute Leukemia)
Research into specific cancer types further highlights the significance of KDR/VEGFR2.
In Colorectal Cancer, KDR expression has been shown to correlate with vascularity and increased metastatic potential dovepress.comresearchgate.net. High expression levels of KDR, along with VEGFA and FLT1, have been associated with poor prognosis in colorectal cancer patients dovepress.com.
Lung Cancer, particularly NSCLC, has been a major focus of KDR/VEGFR2 research aacrjournals.orgaacrjournals.orgscirp.orgnih.govresearchgate.netmdpi.com. Polymorphic variants of the KDR gene can influence the levels of VEGF and its receptor, impacting angiogenesis in oncopathological processes scirp.org. KDR amplification and overexpression in NSCLC are associated with poor clinical outcomes and aggressive phenotypes aacrjournals.orgaacrjournals.orgresearchgate.net.
In Esophageal Squamous Cell Carcinoma (ESCC), KDR is markedly upregulated and considered a potential therapeutic target nih.gov. High VEGF-C expression, which can signal through VEGFR2, has been linked to lymph node metastasis and poor prognosis in esophageal cancer mdpi.com.
While KDR/VEGFR2 is a known target in various cancers, its specific role in the research of Acute Leukemia in the context of compounds like KDR-in-4 was not prominently featured in the provided search results.
Involvement of KDR/VEGFR2 in Ocular Neovascularization Research (e.g., Retinal Neovascularization, Choroidal Neovascularization, Diabetic Retinopathy)
KDR/VEGFR2 plays a critical role in the pathological neovascularization that underlies several severe ocular diseases, including age-related macular degeneration (AMD), diabetic retinopathy (DR), retinal neovascularization, and choroidal neovascularization (CNV) nih.govgoogle.comelifesciences.orgtandfonline.comresearchgate.net. Excessive or abnormal blood vessel growth in the retina and choroid leads to vision impairment and blindness tandfonline.com.
In these conditions, elevated levels of VEGF drive pathological angiogenesis by activating KDR/VEGFR2 on endothelial cells nih.govelifesciences.orgtandfonline.com. Research utilizing KDR/VEGFR2 inhibitors is crucial for understanding and potentially treating these diseases.
This compound (also known as VEGFR-2-IN-9) is a potent inhibitor of KDR/VEGFR2 that has been assessed in preclinical models of ocular neovascularization nih.govmedchemexpress.com. Studies in rat models of laser-induced choroidal neovascularization (CNV) and oxygen-induced retinopathy (OIR) have demonstrated the effectiveness of this compound in reducing neovascular lesion size nih.govmedchemexpress.com.
The following table summarizes some findings from studies using this compound in ocular neovascularization models:
| Model | This compound Dose (mg/kg) | Reduction in Lesion Size | Reference |
| Rat Laser-Induced CNV | 100 | 98% | nih.govmedchemexpress.com |
| Rat Laser-Induced CNV | 30 | 70% | nih.govmedchemexpress.com |
| Rat Oxygen-Induced Retinopathy (OIR) | 30 | 80% | nih.govmedchemexpress.com |
These data from preclinical models highlight the potential of targeting KDR/VEGFR2 with inhibitors like this compound to ameliorate pathological neovascularization in the eye nih.govmedchemexpress.com. Research also indicates that blocking signaling downstream of VEGFR2, specifically at the Y949 phosphorylation site, can limit vascular permeability in retinopathy models elifesciences.org.
KDR/VEGFR2 Role in Immune System Modulation and Inflammation Studies
The VEGF/KDR system is increasingly recognized for its involvement in immune responses and inflammation. nih.govtandfonline.com Beyond its well-established role in angiogenesis, KDR/VEGFR2 signaling can directly influence immune cell behavior and contribute to the inflammatory milieu in various diseases. nih.govtandfonline.com
KDR/VEGFR2 Expression on T Cells and Lymphocyte Trafficking Mechanisms
Recent studies have demonstrated the expression of KDR/VEGFR2 on subsets of T cells, suggesting a direct role for VEGF-KDR interactions in modulating T cell function and trafficking. nih.govashpublications.orgnih.gov KDR is expressed on subsets of mitogen-activated CD4+ and CD8+ T cells in vitro and on T cell infiltrates in vivo. nih.govashpublications.orgnih.gov The interaction between T cells and activated endothelial cells can lead to the induction of KDR expression on T cells. nih.govashpublications.orgnih.gov
Research indicates that VEGF and KDR are involved in the transendothelial migration of lymphocytes. In vitro models have shown that antibodies blocking VEGF or KDR can inhibit the transmigration of both CD4+ and CD8+ T cells across activated endothelial cells. nih.govashpublications.orgnih.gov Furthermore, KDR-expressing lymphocytes preferentially transmigrate across activated endothelial cells. nih.govashpublications.orgnih.gov In vivo studies using humanized mouse models have corroborated these findings, demonstrating that KDR-expressing lymphocytes migrate into tissues and that this migration is reduced by blocking VEGF. nih.govashpublications.orgnih.gov These observations suggest that the induced expression of KDR on T cells and the local presence of VEGF facilitate endothelial cell-dependent lymphocyte chemotaxis, thereby influencing the localization of T cells at sites of inflammation. nih.govnih.gov
The precise mechanisms by which VEGF-KDR interactions mediate T cell trafficking are under investigation. Signaling via KDR is known to mediate migratory responses in endothelial cells, potentially involving pathways such as PI-3 kinase and MAP kinase. nih.gov While the function of VEGF-VEGFR interactions on immunoregulatory cell activity is still being explored, some studies suggest that VEGFR2 is selectively expressed by certain subsets of regulatory T cells. nih.gov
KDR/VEGFR2 in Inflammatory Responses
The VEGF/KDR system plays a significant role in inflammatory responses, contributing to processes beyond just angiogenesis in inflamed tissues. nih.govtandfonline.com Upregulation of the VEGF/KDR system has been observed in response to pro-inflammatory cytokines and is associated with disease severity and activity in inflammatory conditions such as rheumatoid arthritis. nih.gov
VEGF, acting through KDR/VEGFR2, can contribute to inflammation through several mechanisms. It can enhance vascular permeability, facilitating the recruitment of leukocytes to inflammatory sites. nih.govashpublications.org VEGF also has direct chemoattractant effects on immune cells, including monocytes and T cells. nih.gov Furthermore, VEGF-KDR interactions can induce the expression of endothelial adhesion molecules and the production of chemokines, which further promote leukocyte recruitment and infiltration. nih.gov
In chronic inflammatory diseases, while angiogenesis is a feature, the VEGF/KDR system may fail to induce effective tissue repair and instead contribute to pathological angiogenesis. nih.gov Targeting the signaling pathways of VEGFR1 and VEGFR2 is being explored as a potential therapeutic strategy for inflammation. rndsystems.comrndsystems.com
Data from studies on rheumatoid arthritis highlight the association between KDR and inflammation. Increased expression of the VEGF/KDR system is found in the serum and synovial fluid of patients with RA, correlating with disease severity and activity. nih.gov Genetic variants in the KDR gene have also been associated with susceptibility to and severity of RA. nih.gov
| KDR Genetic Variants Associated with Rheumatoid Arthritis | Association |
| rs1870377 | Association under codominant and recessive models. nih.gov |
| rs2305948 | Association under the dominant model and with Disease Activity Score (DAS)-28, Visual Analog Scale (VAS), number of swollen joints, and CRP levels. nih.gov |
| rs2071559 | Lower frequency of TC and GG genotypes in RA patients compared to controls; T allele associated with RA. nih.gov |
Genetic and Genomic Research of Kdr/vegfr2
KDR/VEGFR2 Gene Polymorphism Studies
Studies have investigated various single nucleotide polymorphisms (SNPs) within the KDR gene to understand their potential associations with different health conditions. Specific polymorphisms such as rs2071559, rs1870377 (also known as 4397T>C or Gln472His), and rs4864950 have been subjects of research. nih.govnih.govuniprot.orgciteab.comuniprot.orgharvard.eduharvard.edu
For instance, the rs2071559 polymorphism, located in the promoter region of the KDR gene, has been associated with an increased risk of diabetic nephropathy in Caucasians with Type 2 Diabetes Mellitus. nih.govciteab.comharvard.edu The minor allele G of rs2071559 has been suggested to potentially lead to decreased VEGFR2 transcriptional activity. uniprot.org This polymorphism has also been linked to recurrent pregnancy loss in Korean women. uniprot.org
The rs1870377 (Gln472His) variant has been found to affect VEGFR-2 phosphorylation and is associated with increased microvessel density in non-small cell lung cancer (NSCLC) tumor samples. nih.govgenecards.orgwikipedia.org In gastric cancer, the rs1870377 A>T genetic polymorphism, along with high VEGFR-2 protein expression, may serve as prognostic markers. harvard.edu The minor allele T of rs1870377 has been associated with reduced VEGFR2 binding affinity. uniprot.org
While the search results mention rs4864950 in the context of KDR gene polymorphisms, detailed research findings specifically on this SNP's association with diseases or functional impact were not prominently featured in the provided snippets.
Gene-gene interaction analyses have also been conducted, showing interactions between KDR gene SNPs, such as a strong interaction between rs2071559 and rs1870377. uniprot.org
Functional Impact of KDR/VEGFR2 Genetic Variations
Genetic variations in the KDR gene can have significant functional consequences, influencing gene expression, protein function, and ultimately, the biological processes mediated by VEGFR2. Studies have shown that certain variants can impact tumoral KDR expression and vascularization. nih.govgenecards.org
For example, the Q472H variant (corresponding to rs1870377) results in increased VEGFR-2 protein phosphorylation and is associated with increased microvessel density in NSCLC tumor samples. nih.govgenecards.org Other variants, like -2854C and -2455A, have been shown to increase luciferase expression in reporter gene assays, correlating with higher KDR mRNA levels in NSCLC samples. nih.govgenecards.org Conversely, the -271A variant reduced luciferase expression and was associated with lower VEGFR-2 levels in NSCLC samples. nih.govgenecards.org Variants like -906C and 23408G have also been associated with higher KDR mRNA levels in NSCLC samples. nih.govgenecards.org
These findings suggest that functional heritable variations in KDR can affect VEGFR-2 function and potentially the extent of tumor angiogenesis. nih.govgenecards.org Polymorphisms like rs2071559 may alter the expression and function of the receptor, leading to impaired endothelial responses. nih.gov Somatic mutations in KDR/VEGFR2 have also been identified and can act as genetic modulators of the response to anti-angiogenic drugs, with functional analyses providing mechanistic understanding of their impact. jax.org Recurrent somatic mutations in KDR/VEGFR2, structurally analogous to hotspot mutations in other kinases, occur in a percentage of human cancers and can influence the efficiency of targeted therapies. jax.org
KDR/VEGFR2 Gene Amplification and its Biological Consequences in Disease
Gene amplification of KDR/VEGFR2 is observed in various diseases, particularly cancers, and is associated with significant biological consequences. Amplification at chromosome 4q12, where KDR is located, is a common alteration in glioblastoma and has been reported in ovarian cancer cells. wikipedia.org KDR amplification has also been reported in non-small cell lung cancer (NSCLC), occurring in a notable percentage of DNA from different lung cancers. wikipedia.org
KDR amplification has been linked to VEGF-induced activation of signaling pathways such as mTOR and p38, as well as increased invasiveness in NSCLC cell lines. wikipedia.org While preclinical studies suggest KDR activates invasion pathways in KDR-amplified NSCLC models, it does not necessarily predict clinical benefit to VEGFR tyrosine kinase inhibitors in some contexts. wikipedia.org Amplification and high expression of KIT/PDGFRA/KDR have been associated with specific phenotypes of adenoid cystic carcinoma (ACC), and in one case, an ACC patient with KIT/PDGFRA/KDR amplification showed a partial response to sunitinib, a TKI targeting VEGFR2. KDR amplification can also be associated with in vitro resistance to certain chemotherapy compounds and aggressive phenotypes. wikipedia.org Tumors with KDR amplification may be more highly vascularized and express elevated levels of HIF1α, a key activator of angiogenic programs.
KDR/VEGFR2 Gene Editing Methodologies (e.g., CRISPR/Cas9)
Gene editing technologies, such as CRISPR/Cas9, are being employed to investigate the role of KDR/VEGFR2 in disease and explore potential therapeutic strategies. The CRISPR/Cas9 system allows for targeted modification or knockout of the KDR gene. atlasgeneticsoncology.org
Studies have successfully utilized CRISPR/Cas9 to establish KDR knockout cell lines, for example, in squamous thyroid cancer cells. atlasgeneticsoncology.org CRISPR/Cas9-mediated knockout of VEGFR2/KDR in these cells has been shown to significantly inhibit cell growth, colony formation, and invasion abilities. atlasgeneticsoncology.org This approach provides a tool to investigate the oncogenic role of KDR and its impact on cellular processes. Depletion of VEGFR2 using CRISPR/Cas9 technology has demonstrated superiority over certain anti-VEGF drugs in suppressing VEGF-stimulated signaling pathways in some experimental settings. The use of CRISPR/Cas9 provides a novel opportunity to inhibit pathological angiogenesis by targeting KDR/VEGFR2.
Specific guide RNAs (gRNAs) based on the human VEGFR2 genomic sequence have been designed and used with Cas9 to successfully edit the KDR gene, leading to mutated sequences and depletion of VEGFR2 protein. These methodologies allow for detailed analysis of the effects of KDR gene modification on downstream signaling pathways, such as the phosphorylation of Akt and Erk.
Future Directions and Emerging Research Avenues for Kdr/vegfr2 Modulators
Development of Highly Selective KDR/VEGFR2 Inhibitors
Exploration of Irreversible KDR/VEGFR2 Kinase Inhibitors
The investigation of irreversible KDR/VEGFR2 kinase inhibitors represents another avenue for enhancing therapeutic outcomes. Irreversible inhibitors form a covalent bond with their target, potentially leading to prolonged target inhibition and overcoming mechanisms of resistance associated with reversible binding. This strategy has been explored for other kinases. Research in this area focuses on identifying suitable cysteine residues or other reactive sites within the KDR/VEGFR2 kinase domain that can be targeted by covalent modifiers. The potential benefits include sustained pathway blockade and reduced dosing frequency. The search results indicate that irreversible inhibitors targeting KDR kinase have been explored, but specific information regarding KDR-in-4 as an irreversible inhibitor was not found.
Investigation of KDR/VEGFR2 Functions Beyond Angiogenesis
While KDR/VEGFR2 is a primary mediator of angiogenesis, emerging research suggests its involvement in a broader range of biological processes. These functions extend beyond the formation of new blood vessels and include roles in vascular permeability, cell migration, proliferation, and potentially in the survival of non-endothelial cells. Furthermore, KDR signaling may have protective roles in certain contexts, such as maintaining pulmonary microvascular homeostasis. Understanding these diverse roles is crucial for fully appreciating the therapeutic implications of KDR/VEGFR2 modulation and for exploring potential applications in diseases not traditionally considered angiogenesis-dependent. The retrieved information highlights the importance of KDR/VEGFR2 in various cellular processes beyond angiogenesis, but specific studies detailing this compound's involvement in these non-angiogenic functions were not identified.
Q & A
Q. What experimental designs are optimal for studying KDR-in-4’s pharmacological mechanisms?
To investigate this compound’s mechanisms, researchers should adopt a multi-model approach:
- In vitro studies : Use cell lines (e.g., endothelial cells) to assess receptor binding affinity, signaling pathways, and dose-response relationships. Include negative controls (e.g., untreated cells) and technical replicates to minimize variability .
- In vivo models : Employ animal studies (e.g., tumor xenografts) to evaluate bioavailability and physiological effects. Randomize treatment groups and blind experimenters to reduce bias .
| Study Type | Key Parameters | Controls | Replication Strategy |
|---|---|---|---|
| In vitro | IC50, binding kinetics | Untreated cells, solvent controls | 3+ technical replicates |
| In vivo | Tumor volume, survival rate | Sham-operated animals | 6–10 animals per cohort |
Q. How can researchers ensure data accuracy in this compound dose-response experiments?
- Calibration : Validate equipment (e.g., spectrophotometers) using standard curves.
- Statistical rigor : Apply ANOVA for dose-response comparisons and Tukey’s post-hoc test for pairwise analysis. Report confidence intervals (e.g., 95% CI) to quantify uncertainty .
- Error minimization : Use automated pipetting systems to reduce manual variability and log raw data in centralized databases for transparency .
What methodologies are critical for formulating hypothesis-driven research questions about this compound?
- Gap analysis : Review literature to identify unresolved questions (e.g., conflicting reports on this compound’s off-target effects).
- Specificity : Frame questions to address mechanistic gaps (e.g., “Does this compound modulate VEGF-independent angiogenesis pathways?”) .
- Feasibility : Align questions with available resources (e.g., CRISPR-edited cell lines for pathway validation) .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?
- Cross-validation : Replicate in vitro findings using primary cells (e.g., patient-derived endothelial cells) and compare with in vivo outcomes .
- Model limitations : Address interspecies variability (e.g., murine vs. human pharmacokinetics) by integrating human organoid models .
- Mechanistic follow-up : Use transcriptomics to identify pathway discrepancies (e.g., RNA-seq of treated tumors vs. cell cultures) .
Q. What interdisciplinary strategies enhance this compound’s translational research potential?
Q. How can GDPR compliance be ensured when sharing this compound clinical trial data?
- Data anonymization : Remove direct identifiers (e.g., patient names) and use pseudonymization for datasets shared with collaborators .
- Informed consent : Specify data-sharing intentions in consent forms (e.g., “De-identified data may be archived for reproducibility audits”) .
- Documentation : Maintain a Data Management Plan (DMP) outlining storage protocols (e.g., encrypted servers) and access restrictions .
Q. What ethical considerations apply to long-term retention of this compound research data?
Q. How can researchers address low reproducibility in this compound’s preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
